
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione is an organic compound with a complex structure that includes a hydroxyl group, a long alkyl chain, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione typically involves the reaction of a long-chain alkylidene malonate with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed condensation reaction, where the alkylidene malonate reacts with a hydroxyl-containing compound to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways, such as histone acetylation.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For example, it can modulate the activity of histone acetyltransferases, enzymes involved in the regulation of gene expression. This modulation can lead to changes in the acetylation status of histones, affecting chromatin structure and gene transcription .
Comparison with Similar Compounds
Similar Compounds
Pentadecanoylglycine: A compound with a similar long alkyl chain but different functional groups.
Oximes and Hydrazones: Compounds that also contain oxane rings and can undergo similar chemical reactions.
Uniqueness
3-(1-Hydroxypentadecylidene)-6-propyloxane-2,4-dione is unique due to its specific combination of functional groups and its ability to modulate enzyme activity in biological systems. This makes it a valuable compound for both research and industrial applications .
Properties
CAS No. |
89706-98-9 |
|---|---|
Molecular Formula |
C23H40O4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-(1-hydroxypentadecylidene)-6-propyloxane-2,4-dione |
InChI |
InChI=1S/C23H40O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(24)22-21(25)18-19(16-4-2)27-23(22)26/h19,24H,3-18H2,1-2H3 |
InChI Key |
HJXGDNAHOKBZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=C1C(=O)CC(OC1=O)CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



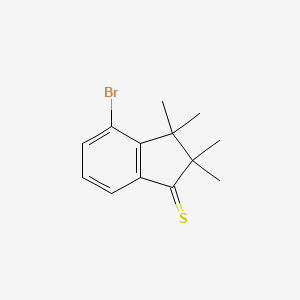
![[(1R,3S)-2,2-Dimethyl-3-(prop-1-en-2-yl)cyclobutyl]acetaldehyde](/img/structure/B14403008.png)

![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
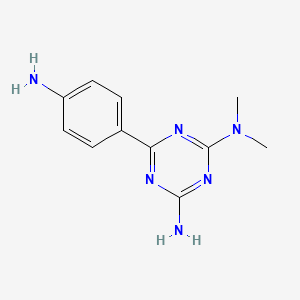
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
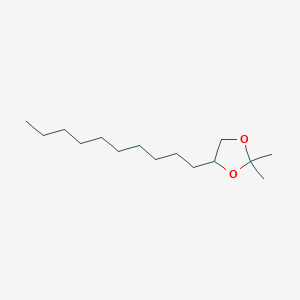
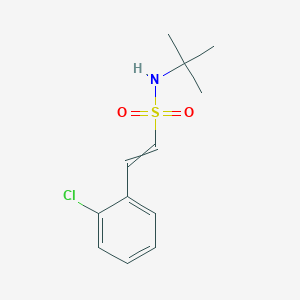
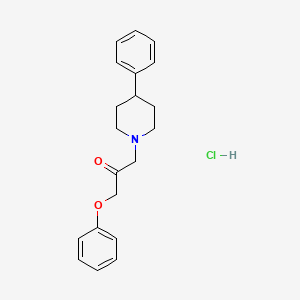
![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
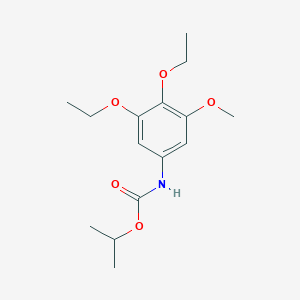
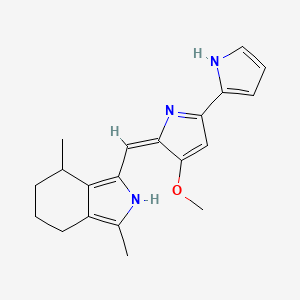
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
